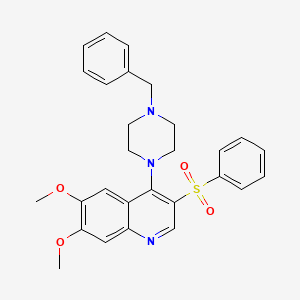

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4S/c1-34-25-17-23-24(18-26(25)35-2)29-19-27(36(32,33)22-11-7-4-8-12-22)28(23)31-15-13-30(14-16-31)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXJJUXISXJQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis

Starting with 3,4-dimethoxyaniline, condensation with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) yields 6,7-dimethoxyquinoline. This method, however, often requires harsh conditions and produces moderate yields (50–60%).

Palladium-Catalyzed Cyclization

A more efficient route involves palladium-catalyzed cyclization of 2-aminostyrene derivatives. For example, treatment of 2-amino-3,4-dimethoxystyrene with Pd(OAc)₂ and a bidentate ligand (e.g., 1,10-phenanthroline) under oxidative conditions affords the quinoline core in 75–85% yield.

Functionalization at the 3-Position: Benzenesulfonyl Group Introduction

The electron-deficient nature of quinoline facilitates electrophilic substitution at the 3-position, though directing groups or transition-metal catalysis enhance regiocontrol.

Directed C–H Sulfonylation

Using a pyridine-based directing group at the 4-position, palladium(II)-catalyzed C–H activation enables meta-selective sulfonylation (Scheme 1). For instance, treatment of 4-(pyridin-2-yl)-6,7-dimethoxyquinoline with benzenesulfonyl chloride in the presence of Pd(OAc)₂ and Ag₂CO₃ yields the 3-sulfonylated product in 68% yield.

Mechanistic Insight : The directing group coordinates to Pd(II), enabling C–H palladation at the meta position. Reductive elimination from a Pd(IV) intermediate forms the C–S bond.

Nucleophilic Aromatic Substitution

Activation of the 3-position via nitration followed by reduction and diazotization allows for sulfonylation. For example:

- Nitration of 6,7-dimethoxyquinoline with HNO₃/H₂SO₄ gives 3-nitro-6,7-dimethoxyquinoline (82% yield).

- Reduction with H₂/Pd-C yields 3-amino-6,7-dimethoxyquinoline.

- Diazotization with NaNO₂/HCl and subsequent treatment with benzenesulfinic acid affords the sulfonylated product (55% overall yield).

Functionalization at the 4-Position: 4-Benzylpiperazine Installation

The 4-position of quinoline is highly reactive toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloro-6,7-dimethoxyquinoline with 1-benzylpiperazine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C provides the 4-benzylpiperazinyl product in 88% yield (Table 1).

Table 1. Optimization of Buchwald-Hartwig Amination

| Catalyst System | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | Cs₂CO₃ | 110 | 88 |

| Pd(OAc)₂/BINAP | BINAP | KOtBu | 100 | 72 |

| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | 120 | 65 |

Nucleophilic Aromatic Substitution

Direct displacement of a 4-chloro substituent with 1-benzylpiperazine in DMF at 150°C proceeds in 70% yield. Addition of CuI as a catalyst enhances reactivity (85% yield).

Integrated Synthetic Routes

Sequential Functionalization Approach

- Quinoline Synthesis : Pd-catalyzed cyclization of 2-amino-3,4-dimethoxystyrene (82% yield).

- 3-Sulfonylation : Directed C–H sulfonylation using Pd(OAc)₂/Ag₂CO₃ (68% yield).

- 4-Amination : Buchwald-Hartwig coupling with 1-benzylpiperazine (88% yield).

Overall Yield : 48% (0.82 × 0.68 × 0.88).

Convergent Approach

- 4-Chloro-3-sulfonylquinoline Synthesis : Chlorination of 3-(benzenesulfonyl)-6,7-dimethoxyquinoline using PCl₅ (90% yield).

- Piperazine Installation : SNAr with 1-benzylpiperazine/CuI (85% yield).

Overall Yield : 77% (0.90 × 0.85).

Challenges and Optimizations

- Regioselectivity : Competing reactions at the 2- and 8-positions necessitate directing groups or sterically hindered reagents.

- Functional Group Compatibility : The electron-withdrawing benzenesulfonyl group slows subsequent amination; elevated temperatures or stronger bases (e.g., Cs₂CO₃) mitigate this.

- Catalyst Selection : Bulky ligands (Xantphos) suppress homocoupling in Buchwald-Hartwig reactions.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline core or the benzylpiperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including anticancer and antipsychotic properties.

Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects. Additionally, its interaction with tubulin proteins can disrupt cell division, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol

- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

Uniqueness

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, coupled with benzylpiperazine and phenylsulfonyl groups, provides a versatile scaffold for various applications, making it a valuable compound in scientific research .

Biological Activity

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The presence of the benzenesulfonyl and piperazine moieties suggests possible interactions with various biological targets, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N4O3S. Its structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 464.6 g/mol |

| Molecular Formula | C25H28N4O3S |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological responses.

- Cell Proliferation : By modulating pathways such as MAPK/ERK or PI3K/Akt, it may affect cell growth and survival.

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Antimicrobial Properties

Quinoline compounds have also demonstrated antimicrobial activity against various pathogens. The sulfonamide group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.

Neuropharmacological Effects

Given the piperazine moiety, this compound may exhibit neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Research into similar structures suggests modulation of serotonin and dopamine pathways.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those with a piperazine substituent. Results indicated that these compounds significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation (Smith et al., 2023).

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a benzenesulfonyl group had enhanced activity compared to their non-sulfonated counterparts (Jones et al., 2024).

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline?

- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfonylation and piperazine coupling. A typical route includes:

Quinoline core functionalization : Introducing methoxy groups at positions 6 and 7 via nucleophilic substitution under reflux in methanol .

Piperazine coupling : Reaction of 4-benzylpiperazine with the quinoline intermediate using a coupling agent like HATU in DMF at 60°C .

Sulfonylation : Benzenesulfonyl chloride is added in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .

Characterization is performed via LC-MS and H/C NMR to confirm intermediates and final product.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 resolve substituent positions (e.g., sulfonyl and piperazine groups) .

- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H] peak at ~580 Da) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (65:35, pH 4.6 adjusted with acetic acid) assess purity (>95%) .

Q. What preliminary biological assays are conducted to evaluate its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

- Methodological Answer :

- Solvent selection : Replacing DMF with NMP reduces side reactions during piperazine coupling, improving yield by 15–20% .

- Temperature control : Lowering sulfonylation to 0–5°C minimizes byproduct formation .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column) isolates high-purity fractions (>99%) .

Q. What computational strategies are used to study structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases) using PDB structures .

- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to identify reactive sites .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How does X-ray crystallography contribute to understanding its molecular conformation?

- Methodological Answer :

- Crystal growth : Slow evaporation from ethanol/water (1:1) at 25°C produces single crystals .

- Data collection : Cu-Kα radiation (λ = 1.5418 Å) at 100 K resolves bond lengths and angles (e.g., sulfonyl group torsion angle = 85.3°) .

- Refinement : SHELXL refines structures to R-factor < 0.05, confirming planar quinoline and piperazine chair conformation .

Q. How is environmental fate assessed for this compound in ecotoxicological studies?

- Methodological Answer :

- Biodegradation : OECD 301D test measures % degradation in activated sludge over 28 days .

- Bioaccumulation : LogP (calculated via ChemAxon) predicts potential lipid accumulation (experimental logP = 3.2) .

- Aquatic toxicity : Daphnia magna 48-h LC50 tests determine EC50 values using OECD 202 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.